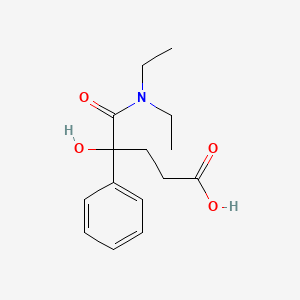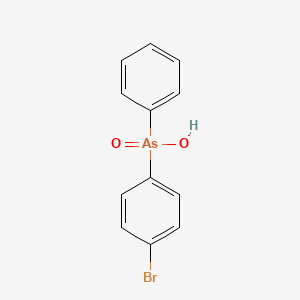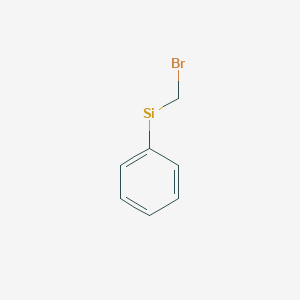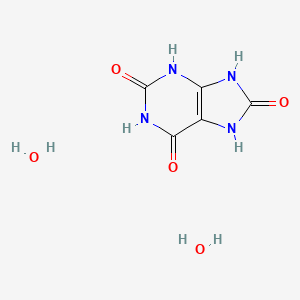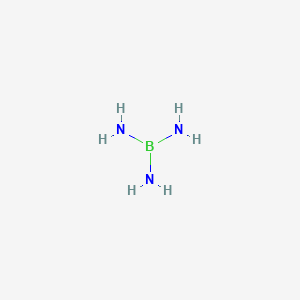
CID 71355459
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 71355459 is a chemical compound with unique properties and applications in various fields. This compound has garnered significant attention due to its potential uses in scientific research, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for leveraging its full potential.
Métodos De Preparación
The synthesis of CID 71355459 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general synthetic routes include the use of organic solvents and catalysts to facilitate the reaction. The preparation method typically involves dissolving organic amine in a solvent, adding dianhydride, and stirring the mixture to react . This process may also involve additional steps to purify and isolate the final product.
Análisis De Reacciones Químicas
CID 71355459 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds .
Aplicaciones Científicas De Investigación
CID 71355459 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and interactions. In medicine, it has potential therapeutic applications, including its use in drug development and disease treatment. Additionally, this compound is utilized in industrial processes for the production of specialized materials and chemicals .
Mecanismo De Acción
The mechanism of action of CID 71355459 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, altering their function, and modulating biochemical pathways. This interaction can lead to various physiological and biochemical changes, depending on the context of its use .
Comparación Con Compuestos Similares
CID 71355459 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups. For instance, compounds with similar molecular frameworks may exhibit comparable reactivity and applications. this compound may possess distinct properties that make it more suitable for specific applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties, preparation methods, and applications make it a valuable asset for researchers and industry professionals. Understanding its chemical reactions, mechanism of action, and comparison with similar compounds can further enhance its utilization and development.
Propiedades
Número CAS |
12006-66-5 |
|---|---|
Fórmula molecular |
Au2Pb |
Peso molecular |
601 g/mol |
InChI |
InChI=1S/2Au.Pb |
Clave InChI |
HGOUQXSWBPOFPK-UHFFFAOYSA-N |
SMILES canónico |
[Au].[Au].[Pb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



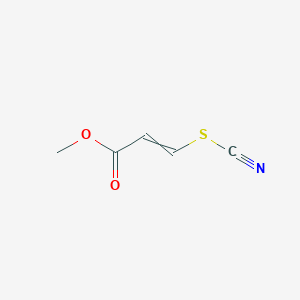

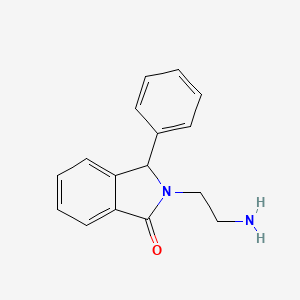
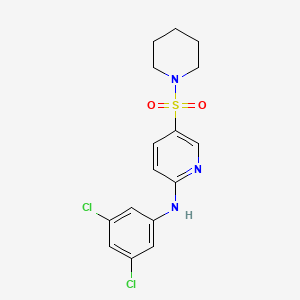

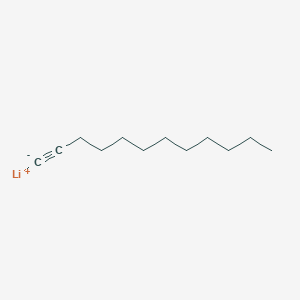
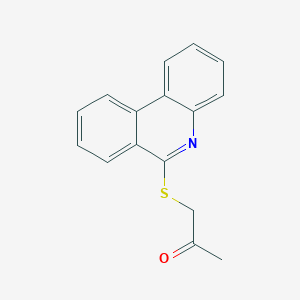
![3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine](/img/structure/B14717399.png)
